molecular formula C22H18N4O3 B4109445 N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide

N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide

Cat. No.: B4109445
M. Wt: 386.4 g/mol
InChI Key: ZIDUSISQMMPQNN-UHFFFAOYSA-N
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Description

N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features an isonicotinamide moiety, which is derived from isonicotinic acid. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N4-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the oxadiazole intermediate.

    Coupling with isonicotinic acid: The final step involves the coupling of the oxadiazole derivative with isonicotinic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halides, sulfonates, and organometallic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the oxadiazole moiety.

Scientific Research Applications

N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N~4~-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: This compound has a similar structure but features a furan ring instead of an oxadiazole ring.

    N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide derivatives: These compounds contain a thiazolidinone ring and are studied for their antimycobacterial activity.

The uniqueness of N4-{4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-YL]phenyl}isonicotinamide lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-[4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-28-19-6-4-3-5-18(19)22-25-20(26-29-22)15-7-9-17(10-8-15)24-21(27)16-11-13-23-14-12-16/h3-14H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUSISQMMPQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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